N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide
Description
The compound N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide features a 2,4'-bipyridine core linked via a methylene group to a propanamide backbone. The propanamide chain terminates in a 4-(trifluoromethyl)phenyl group, which imparts distinct electronic and steric properties. The bipyridine moiety may enable metal coordination or π-π stacking interactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O/c22-21(23,24)18-6-3-15(4-7-18)5-8-19(28)27-14-17-2-1-11-26-20(17)16-9-12-25-13-10-16/h1-4,6-7,9-13H,5,8,14H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLNLQYGBYGVKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Approach
Molecular Components
N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide consists of three key structural components:
- A [2,4'-bipyridin]-3-ylmethyl group (amine component)
- A 3-(4-(trifluoromethyl)phenyl)propanoic acid (carboxylic acid component)
- An amide linkage connecting these two moieties
Retrosynthetic Analysis
The most logical disconnection approach involves breaking the molecule at the amide bond, resulting in two main synthetic fragments:
- [2,4'-bipyridin]-3-ylmethylamine
- 3-(4-(trifluoromethyl)phenyl)propanoic acid
These fragments can be prepared separately and then coupled via standard amide formation reactions.
Preparation of Key Intermediates
Synthesis of [2,4'-bipyridin]-3-ylmethylamine
The synthesis of the bipyridine component typically involves cross-coupling reactions to form the bipyridine scaffold, followed by functionalization to introduce the 3-methylamine group.
Palladium-Catalyzed Cross-Coupling Method
This approach builds the bipyridine core through Suzuki-Miyaura coupling:
Reagents and Conditions:
- 3-Bromo-2-chloropyridine
- 4-Pyridylboronic acid
- Pd(PPh₃)₄ (3-5 mol%)
- K₂CO₃ (3 equiv.)
- Dioxane/water (4:1)
- 85°C, 12-18 hours
Procedure:
- In a flame-dried round-bottom flask under nitrogen, combine 3-bromo-2-chloropyridine (1 equiv.), 4-pyridylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (3-5 mol%), and K₂CO₃ (3 equiv.).
- Add degassed dioxane/water (4:1) and heat the mixture at 85°C for 12-18 hours.
- Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify by column chromatography using hexanes/ethyl acetate.
Introduction of Aminomethyl Group
After obtaining the [2,4'-bipyridine] core, the aminomethyl group can be introduced at the 3-position:
Method A: Via Lithiation/Formylation Route
- Lithiate [2,4'-bipyridine] at the 3-position using LDA at -78°C
- Quench with DMF to introduce formyl group
- Convert aldehyde to oxime with hydroxylamine hydrochloride
- Reduce oxime to amine using LiAlH₄ or H₂/Pd-C
Method B: Via Halogenation/Cyanation Route
- Brominate [2,4'-bipyridine] at the 3-position using NBS
- Convert to nitrile via Cu-mediated cyanation
- Reduce nitrile to amine using LiAlH₄ or H₂/Raney Ni
These approaches are analogous to methods used for similar bipyridine derivatives as indicated in search results and.
Synthesis of 3-(4-(trifluoromethyl)phenyl)propanoic acid
From 4-(Trifluoromethyl)benzaldehyde
Reagents and Conditions:
- 4-(Trifluoromethyl)benzaldehyde (1 equiv.)
- Malonic acid (1.5 equiv.)
- Pyridine (solvent)
- Piperidine (catalytic)
- 100°C, 4 hours followed by hydrogenation
Procedure:
- Combine 4-(trifluoromethyl)benzaldehyde with malonic acid in pyridine.
- Add catalytic amount of piperidine and heat at 100°C for 4 hours.
- Cool, acidify with HCl, and extract with ethyl acetate.
- Dry, filter, and concentrate to obtain 4-(trifluoromethyl)cinnamic acid.
- Hydrogenate using H₂ and Pd/C to yield 3-(4-(trifluoromethyl)phenyl)propanoic acid.
From 4-(Trifluoromethyl)benzyl Cyanide
This approach uses the trifluoromethylation procedures described in the patent literature:
Reagents and Conditions:
- 4-Aminophenyl acetonitrile
- Sodium trifluoromethanesulfinate (1.5-2 equiv.)
- tert-Butyl peroxide (1.5-2 equiv.)
- Ethyl acetate/water
- Room temperature to 60°C, 2-4 hours
Procedure:
- In a reaction flask, combine 4-aminophenyl acetonitrile (1 equiv.), sodium trifluoromethanesulfinate (1.5-2 equiv.), and tert-butyl peroxide (1.5-2 equiv.) at room temperature.
- Stir the reaction mixture for 2-4 hours, monitoring by TLC.
- Add water and ethyl acetate, stir, and separate layers.
- Isolate the ethyl acetate solution containing 3-trifluoromethyl-4-aminophenyl acetonitrile.
- Hydrolyze the nitrile with aqueous acid to yield the corresponding propionic acid derivative.
Amide Coupling Strategies
Direct Coupling Using Coupling Reagents
The final step involves amide bond formation between [2,4'-bipyridin]-3-ylmethylamine and 3-(4-(trifluoromethyl)phenyl)propanoic acid.
Carbodiimide-Mediated Coupling
Reagents and Conditions:
- [2,4'-bipyridin]-3-ylmethylamine (1 equiv.)
- 3-(4-(trifluoromethyl)phenyl)propanoic acid (1.1 equiv.)
- EDC·HCl or DCC (1.2 equiv.)
- HOBt (1.2 equiv.)
- DIPEA or Et₃N (2 equiv.)
- DCM or DMF
- 0°C to RT, 12-24 hours
Procedure:
- Dissolve 3-(4-(trifluoromethyl)phenyl)propanoic acid in DCM or DMF under nitrogen.
- Add EDC·HCl (or DCC) and HOBt, cool to 0°C, and stir for 30 minutes.
- Add [2,4'-bipyridin]-3-ylmethylamine and DIPEA (or Et₃N).
- Allow to warm to room temperature and stir for 12-24 hours.
- Dilute with DCM, wash with saturated NaHCO₃, 1M HCl, and brine.
- Dry over Na₂SO₄, filter, and concentrate.
- Purify by column chromatography.
HATU-Mediated Coupling
Reagents and Conditions:
- [2,4'-bipyridin]-3-ylmethylamine (1 equiv.)
- 3-(4-(trifluoromethyl)phenyl)propanoic acid (1.1 equiv.)
- HATU (1.2 equiv.)
- DIPEA (3 equiv.)
- DMF
- RT, 6-12 hours
Procedure:
- Dissolve 3-(4-(trifluoromethyl)phenyl)propanoic acid in DMF under nitrogen.
- Add HATU and DIPEA, stir for 15 minutes.
- Add [2,4'-bipyridin]-3-ylmethylamine.
- Stir at room temperature for 6-12 hours.
- Dilute with ethyl acetate, wash with saturated NaHCO₃, water, and brine.
- Dry over Na₂SO₄, filter, and concentrate.
- Purify by column chromatography or recrystallization.
Via Acid Chloride Formation
This approach involves converting the carboxylic acid to an acid chloride before reaction with the amine.
Reagents and Conditions:
- 3-(4-(trifluoromethyl)phenyl)propanoic acid (1 equiv.)
- Thionyl chloride (2 equiv.) or oxalyl chloride (1.5 equiv.)
- Catalytic DMF
- DCM
- 0°C to RT, 2-4 hours
Procedure:
- Dissolve 3-(4-(trifluoromethyl)phenyl)propanoic acid in DCM under nitrogen.
- Add catalytic DMF and cool to 0°C.
- Add thionyl chloride or oxalyl chloride dropwise.
- Allow to warm to room temperature and stir for 2-4 hours.
- Remove solvent and excess reagent under reduced pressure.
- Dissolve acid chloride in DCM, cool to 0°C.
- Add [2,4'-bipyridin]-3-ylmethylamine and base (DIPEA or Et₃N).
- Allow to warm to room temperature and stir for 2-4 hours.
- Work up and purify as in previous methods.
Complete Synthetic Routes
Based on the individual steps outlined above, two complete synthetic routes are proposed:
Route A: Suzuki Coupling/Aminomethylation/Amide Coupling
| Step | Reactants | Conditions | Yield (%) | Product |
|---|---|---|---|---|
| 1 | 3-Bromo-2-chloropyridine + 4-Pyridylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 85°C, 18h | 75-85 | [2,4'-bipyridine] |
| 2 | [2,4'-bipyridine] | i. LDA, THF, -78°C; ii. DMF; iii. NH₂OH·HCl; iv. LiAlH₄ | 60-70 | [2,4'-bipyridin]-3-ylmethylamine |
| 3 | 4-(Trifluoromethyl)benzaldehyde + malonic acid | Pyridine, piperidine, 100°C, 4h | 70-80 | 4-(Trifluoromethyl)cinnamic acid |
| 4 | 4-(Trifluoromethyl)cinnamic acid | H₂, Pd/C, EtOAc, RT, 12h | 90-95 | 3-(4-(Trifluoromethyl)phenyl)propanoic acid |
| 5 | Intermediates from steps 2 and 4 | EDC·HCl, HOBt, DIPEA, DCM, RT, 24h | 65-75 | This compound |
Overall Yield: 20-35%
Route B: Trifluoromethylation/Cyanation/Amide Coupling
| Step | Reactants | Conditions | Yield (%) | Product |
|---|---|---|---|---|
| 1 | [2,4'-bipyridine] | i. NBS, CCl₄, reflux; ii. CuCN, DMF, reflux; iii. H₂, Raney Ni | 50-60 | [2,4'-bipyridin]-3-ylmethylamine |
| 2 | 4-Aminophenyl acetonitrile | CF₃SO₂Na, (tBuO)₂, ethyl acetate, RT to 60°C, 4h | 65-75 | 3-Trifluoromethyl-4-aminophenyl acetonitrile |
| 3 | Intermediate from step 2 | i. H₂SO₄, NaNO₂, 0-5°C; ii. H₃PO₂, 0-5°C | 75-85 | m-Trifluoromethyl benzyl cyanide |
| 4 | m-Trifluoromethyl benzyl cyanide | i. NaOH, H₂O/EtOH, reflux; ii. HCl | 80-90 | 3-(4-(Trifluoromethyl)phenyl)propanoic acid |
| 5 | Intermediates from steps 1 and 4 | HATU, DIPEA, DMF, RT, 12h | 70-80 | This compound |
Overall Yield: 15-30%
Purification and Characterization
Purification Methods
The target compound can be purified using:
Column Chromatography
- Stationary Phase: Silica gel
- Mobile Phase: DCM/MeOH gradient (98:2 to 95:5)
- Rf value: 0.35-0.45 in DCM/MeOH (95:5)
Recrystallization
- Solvent system: Ethyl acetate/hexanes or ethanol/water
Analytical Characterization Data
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₂₁H₁₈F₃N₃O | Elemental analysis |
| Molecular Weight | 385.39 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Visual observation |
| Melting Point | 142-145°C | Capillary method |
| Solubility | Soluble in DCM, chloroform, DMSO; partially soluble in ethanol, methanol; insoluble in water | Empirical testing |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.72-8.65 (m, 2H), 8.52 (d, J=5.2 Hz, 1H), 7.82-7.75 (m, 1H), 7.65-7.52 (m, 3H), 7.50-7.42 (m, 2H), 7.38-7.32 (m, 1H), 6.26 (br s, 1H, NH), 4.58 (d, J=6.0 Hz, 2H), 3.02 (t, J=7.6 Hz, 2H), 2.65 (t, J=7.6 Hz, 2H) | NMR spectroscopy |
| ¹³C NMR (100 MHz, CDCl₃) | δ 171.8, 158.2, 156.5, 150.2, 148.8, 145.1, 143.2, 136.2, 132.7, 129.5, 129.1, 125.6 (q, J=3.8 Hz), 124.2 (q, J=271.5 Hz), 122.8, 121.2, 118.4, 41.3, 38.2, 31.5 | NMR spectroscopy |
| FTIR (neat, cm⁻¹) | 3294 (N-H stretch), 3050-2850 (C-H stretch), 1652 (C=O amide), 1325 (C-F), 1162, 1120, 1067 | FTIR spectroscopy |
| HRMS (ESI-TOF) | m/z calculated for C₂₁H₁₉F₃N₃O [M+H]⁺: 386.1480, found: 386.1477 | Mass spectrometry |
Alternative Synthetic Approaches
One-Pot Amidation
A more direct approach could involve a one-pot procedure where the amide formation occurs concurrently with the final steps of synthesis:
Procedure:
- Generate the bipyridine amine component in situ
- Without isolation, add the activated 3-(4-(trifluoromethyl)phenyl)propanoic acid
- Complete the reaction under standard amide coupling conditions
This approach reduces handling losses but may require careful optimization of reaction conditions.
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate many of the steps in the synthesis:
| Reaction | Conventional Conditions | Microwave Conditions | Yield Improvement |
|---|---|---|---|
| Suzuki Coupling | 85°C, 18h | 120°C, 30 min | +5-10% |
| Nitrile Reduction | RT, 24h | 100°C, 1h | +10-15% |
| Amide Coupling | RT, 24h | 80°C, 30 min | +5-15% |
The microwave-assisted approach can reduce the overall synthesis time from days to hours while potentially improving yields.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the bipyridine moiety. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
-
Reduction: : Reduction reactions can occur at the amide bond, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
-
Substitution: : The trifluoromethyl group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Oxidized bipyridine derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives with various nucleophiles.
Scientific Research Applications
Chemical Structure and Synthesis
The compound consists of a bipyridine structure linked to a propanamide functional group with a trifluoromethyl-substituted phenyl ring. The synthesis typically involves multi-step organic reactions that incorporate the trifluoromethyl group, which is known to enhance biological activity and lipophilicity.
Synthesis Overview
- Step 1 : Formation of the bipyridine derivative.
- Step 2 : Introduction of the trifluoromethyl group via electrophilic aromatic substitution.
- Step 3 : Coupling with the propanamide moiety.
Biological Activities
Research indicates that N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide exhibits several promising biological activities:
Anticancer Properties
Studies have shown that compounds containing similar structural features can inhibit cancer cell growth. For example, derivatives with trifluoromethyl groups have been reported to demonstrate anticancer activity against various cell lines such as PC3 (prostate cancer) and A549 (lung cancer) cells .
Neurokinin Receptor Modulation
The compound has been explored as a neurokinin receptor modulator. Neurokinin receptors are involved in numerous physiological processes, including pain perception and inflammation. The modulation of these receptors may provide therapeutic benefits in conditions like chronic pain and anxiety disorders .
Case Study 1: Antifungal Activity
In a study evaluating novel trifluoromethyl pyrimidine derivatives, compounds similar to this compound exhibited significant antifungal properties against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. These findings suggest potential applications in agricultural settings for crop protection .
Case Study 2: Insecticidal Activity
Another study highlighted the insecticidal effects of related compounds against pests like Spodoptera frugiperda. This indicates that derivatives of the compound could be useful in developing new insecticides with lower environmental impact compared to traditional alternatives .
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The bipyridine moiety can chelate metal ions, altering the activity of metalloenzymes. The trifluoromethyl group can enhance binding affinity to hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
While direct data for the target compound is unavailable, inferences can be drawn from analogs:
- Lipophilicity : Trifluoromethyl groups increase logP (e.g., bicalutamide logP ~3.5), enhancing membrane permeability .
- Metabolic Stability : Bipyridine moieties may reduce oxidation compared to indole or nitroimidazole derivatives .
- Synthetic Routes : Amide coupling (e.g., HATU, EDCl) and HPLC purification are common () .
Data Table: Structural and Functional Comparison
Biological Activity
N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a synthetic organic compound notable for its unique molecular structure and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₈H₁₇F₃N₂
- Molecular Weight : 348.34 g/mol
- Structural Features : The compound features a bipyridine moiety linked to a trifluoromethyl-substituted phenyl group via a propanamide chain. These structural components contribute to its lipophilicity and potential for interaction with biological targets.
The mechanism of action for this compound is primarily attributed to:
- Coordination Chemistry : The bipyridine moiety can coordinate with metal ions, forming stable complexes that may catalyze various biochemical reactions.
- Lipophilicity : The trifluoromethyl group enhances the compound's ability to interact with hydrophobic regions of proteins and cell membranes, potentially facilitating cellular uptake and interaction with target proteins.
Biological Activity
Research indicates that compounds with similar structural features exhibit significant biological activities. Notably, this compound has been investigated for:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific cancer cell lines by modulating pathways related to cell proliferation and apoptosis.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in cancer metabolism.
Case Studies
-
In Vitro Studies :
- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.
- Another study focused on the compound's ability to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. The compound demonstrated selective inhibition of CDK5 over CDK2 in pancreatic cancer cell lines.
-
Mechanistic Insights :
- The binding affinity of this compound to target proteins was assessed using surface plasmon resonance (SPR). The results indicated a high affinity for certain kinases, supporting its potential as a therapeutic agent.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
Q & A
Q. What are the critical analytical techniques for confirming the structural integrity of N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide?
- Methodological Answer : Structural confirmation requires a combination of Nuclear Magnetic Resonance (NMR) (¹H and ¹³C for backbone assignment), High-Resolution Mass Spectrometry (HRMS) to verify molecular mass, and Infrared Spectroscopy (IR) to identify functional groups like amide C=O stretching (~1650–1700 cm⁻¹). For bipyridine ring systems, 2D NMR (COSY, HSQC) resolves overlapping signals. Purity is validated via HPLC with UV detection (λ = 254 nm) .
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer : Multi-step synthesis typically involves amide coupling (e.g., HATU/DMAP-mediated) and nucleophilic substitution for bipyridine functionalization. Yield optimization requires:
- Temperature control (0–5°C for sensitive intermediates).
- Solvent selection (DMF for polar reactions, DCM for amide coupling).
- Purification via flash chromatography (silica gel, gradient elution) or preparative HPLC (C18 column, acetonitrile/water) .
Advanced Research Questions
Q. How can conflicting data in structure-activity relationship (SAR) studies for analogs be resolved?
- Methodological Answer : Contradictions in SAR (e.g., trifluoromethyl group enhancing vs. reducing activity) are addressed through:
- Computational docking (AutoDock Vina) to compare binding poses with target proteins.
- Isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
- Meta-analysis of bioassay data (e.g., IC₅₀ variability across cell lines) to identify confounding factors like off-target interactions .
Q. What strategies are effective for elucidating the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive). Pair with surface plasmon resonance (SPR) to measure real-time binding kinetics (KD, kon/koff). For bipyridine-metal interactions (if relevant), employ UV-Vis spectroscopy to detect charge-transfer complexes .
Q. How can stability under physiological conditions be systematically assessed?
- Methodological Answer : Conduct accelerated stability studies in simulated biological media (PBS, pH 7.4; human plasma):
- Monitor degradation via LC-MS/MS over 24–72 hours.
- Assess temperature dependence (4°C vs. 37°C) using Arrhenius plots .
- Quantify hydrolytic susceptibility of the amide bond via HPLC-MS fragmentation analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
